Fmoc-D-Asp-OAll
Overview
Description
Fmoc-D-Asp-OAll: , also known as N-α-fluorenylmethyloxycarbonyl-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis as a protected amino acid building block. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and an allyl ester group that protects the carboxyl function.
Mechanism of Action
Target of Action
Fmoc-D-Asp-OAll, also known as Fmoc-L-aspartic acid 1-allyl ester , is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to add an aspartic acid residue to the peptide chain during the synthesis process .
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the aspartic acid residue to be added to the growing peptide chain . The allyl ester group (OAll) in the compound is orthogonally protected, which means it can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By adding aspartic acid residues to peptide chains, this compound can influence the structure and function of the synthesized peptides .
Result of Action
The result of this compound’s action is the successful addition of aspartic acid residues to peptide chains during the synthesis process . This can influence the properties of the synthesized peptides, potentially affecting their biological activity, stability, and interactions with other molecules.
Action Environment
The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is typically stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Asp-OAll plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes, proteins, and other biomolecules during this process
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in peptide synthesis It exerts its effects at the molecular level through its incorporation into peptides, potentially influencing the function of these peptides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-OAll typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group is then protected by converting it into an allyl ester using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Asp-OAll undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and allyl ester groups yields D-aspartic acid.
Peptides: Coupling reactions result in the formation of peptides with D-aspartic acid residues.
Scientific Research Applications
Chemistry: Fmoc-D-Asp-OAll is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of D-aspartic acid residues into peptides.
Biology: In biological research, peptides containing D-aspartic acid are studied for their role in protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and drug delivery systems.
Industry: The compound is used in the pharmaceutical industry for the production of peptide-based drugs and in the biotechnology industry for the development of diagnostic assays and biosensors.
Comparison with Similar Compounds
Fmoc-D-Asp-OtBu: N-α-fluorenylmethyloxycarbonyl-D-aspartic acid tert-butyl ester.
Fmoc-L-Asp-OAll: N-α-fluorenylmethyloxycarbonyl-L-aspartic acid α-allyl ester.
Fmoc-D-Glu-OAll: N-α-fluorenylmethyloxycarbonyl-D-glutamic acid α-allyl ester.
Comparison:
Fmoc-D-Asp-OtBu: Similar to Fmoc-D-Asp-OAll but with a tert-butyl ester protecting group instead of an allyl ester. The choice between these compounds depends on the specific deprotection conditions required.
Fmoc-L-Asp-OAll: The L-isomer of this compound. The D- and L-isomers have different stereochemistry, which can affect the biological activity and properties of the resulting peptides.
Fmoc-D-Glu-OAll: Similar to this compound but with a glutamic acid residue instead of aspartic acid. The additional methylene group in glutamic acid can influence the peptide’s structure and function.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427378 | |
Record name | Fmoc-D-Asp-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204246-17-3 | |
Record name | Fmoc-D-Asp-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.